1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of the cell cycle . This can result in apoptosis, or programmed cell death, within cancer cells
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol has shown to have significant effects on various types of cells. It has been observed to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to fit well into the CDK2 active site through essential hydrogen bonding, leading to the inhibition of this enzyme .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have a significant impact on cellular function in both in vitro and in vivo studies
Metabolic Pathways
The metabolic pathways involving this compound are not clearly defined in the current search results. Given its inhibitory effects on CDK2, it may influence pathways regulated by this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These derivatives also target CDK2 and have shown promising anticancer activities.
Uniqueness
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This unique feature contributes to its potent anticancer activity and makes it a valuable lead compound for further drug development .
Properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-8,17H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXBRUNKWAZIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.